

Application Notes and Protocols for CCT373566

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Compound of Interest

Compound Name: CCT373566

Cat. No.: B12409963

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Introduction

CCT373566 is a potent and orally active molecular glue degrader of the transcriptional repressor B-cell lymphoma 6 (BCL6), with an IC₅₀ of 2.2 nM.^{[1][2]} It demonstrates significant anti-proliferative efficacy in vitro and has been shown to reduce tumor growth in vivo, making it a valuable tool for research in lymphoid malignancies.^{[1][3][4]} Proper preparation of stock solutions is critical for obtaining reliable and reproducible experimental results. These application notes provide detailed protocols for the preparation, storage, and handling of **CCT373566** stock solutions.

Data Presentation

Table 1: Properties and Storage of **CCT373566**

Property	Value	Source
Molecular Weight	547.00 g/mol	[1]
Molecular Formula	C26H29ClF2N6O3	[1]
Appearance	Light yellow to yellow solid	[1]
Purity	>98%	[5]
Solubility in DMSO	50 mg/mL (91.41 mM)	[1]
Storage of Solid	-20°C (3 years), 4°C (short term)	[2][5]
Storage of Stock Solution	-80°C (6 months), -20°C (1 month)	[1][6]

Experimental Protocols

1. In Vitro Stock Solution Preparation (10 mM in DMSO)

This protocol describes the preparation of a 10 mM stock solution of **CCT373566** in DMSO, suitable for most in vitro cell-based assays.

Materials:

- **CCT373566** powder
- Anhydrous/low-moisture Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Sonicator (optional, but recommended)
- Calibrated precision balance
- Pipettes

Protocol:

- **Pre-dissolution Steps:** Before opening, allow the vial of **CCT373566** powder to equilibrate to room temperature for at least 30 minutes. This prevents condensation of moisture, which can affect the compound's stability and solubility.
- **Weighing:** Accurately weigh the desired amount of **CCT373566** powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.47 mg of **CCT373566**.
- **Solvent Addition:** Add the calculated volume of fresh, anhydrous DMSO to the powder. For 5.47 mg of **CCT373566**, add 1 mL of DMSO to achieve a 10 mM concentration. It is recommended to use newly opened DMSO as it is hygroscopic, and water absorption can impact solubility.^[1]
- **Dissolution:** Vortex the solution vigorously for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, sonicate the vial in a water bath for 10-15 minutes.^[1] Visually inspect the solution to ensure it is clear and free of particulates.
- **Aliquoting and Storage:** To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes.^[1] Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).^{[1][6]} Always protect the stock solution from light.^[1]

2. Preparation of Working Solutions for Cell Culture

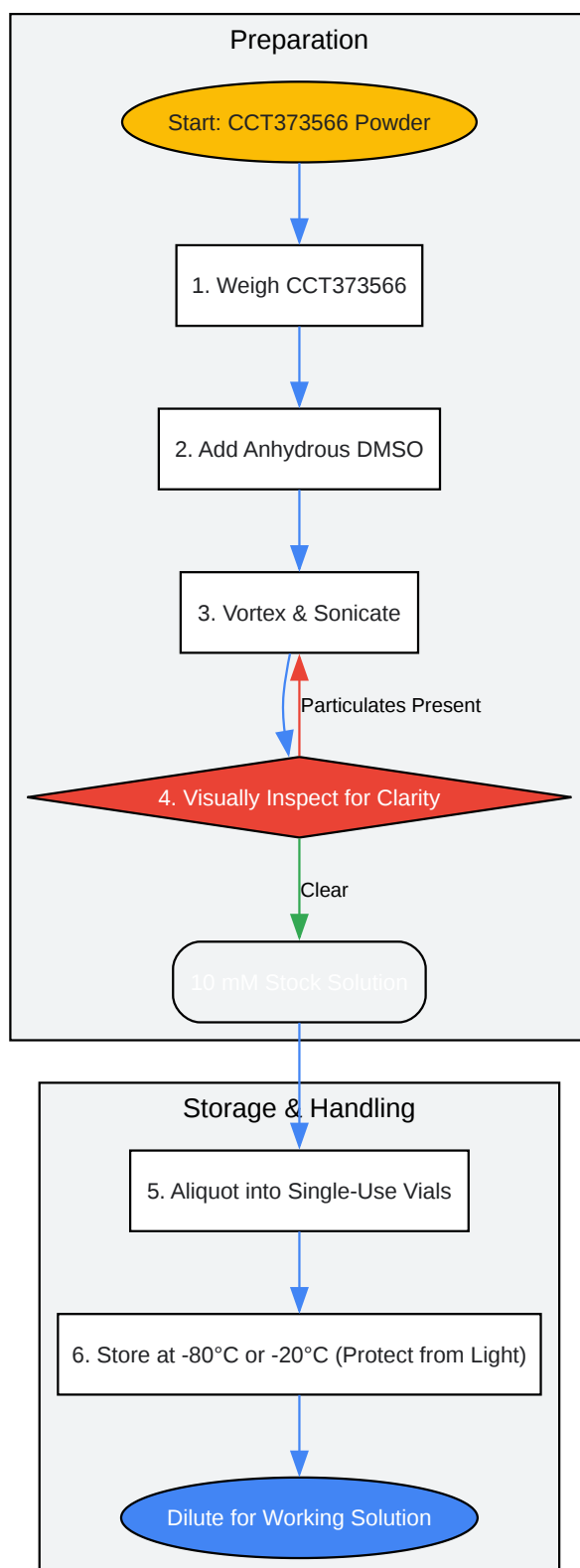
For cell-based experiments, the concentrated DMSO stock solution needs to be further diluted in cell culture medium.

Protocol:

- **Thawing:** Thaw a single aliquot of the 10 mM **CCT373566** stock solution at room temperature.
- **Intermediate Dilution (Optional but Recommended):** To minimize the precipitation of the compound, it is advisable to perform an intermediate dilution in a serum-free medium before adding it to the final cell culture medium.

- Final Dilution: Add the desired volume of the stock or intermediate solution to the pre-warmed cell culture medium to achieve the final working concentration. Mix gently by swirling the plate or flask. The final concentration of DMSO in the cell culture should be kept low (typically $\leq 0.5\%$) to avoid solvent-induced cytotoxicity.

Mandatory Visualization



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Caption: Workflow for **CCT373566** stock solution preparation.

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